1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)
Description
1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) is a benzimidazole derivative featuring a (4,5-dihydro-1H-imidazol-2-yl)methyl substituent at the 2-position. The benzimidazole core (C₇H₆N₂) is fused with a partially saturated imidazoline ring (C₃H₅N₂) via a methylene bridge.
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-4-9-8(3-1)14-11(15-9)7-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIDQXKUJDEFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
An alternative pathway employs reductive amination to conjugate the imidazoline moiety. Starting with 2-formylbenzimidazole, condensation with 4,5-dihydro-1H-imidazol-2-amine under reducing conditions forms the methylene bridge:
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Aldehyde synthesis : Swern oxidation of 2-hydroxymethylbenzimidazole (using oxalyl chloride and dimethyl sulfoxide) provides 2-formylbenzimidazole.
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Condensation : The aldehyde reacts with imidazoline-2-amine in methanol, followed by sodium cyanoborohydride reduction (0°C to RT, 8 h).
Reaction profile :
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Key intermediates : 2-formylbenzimidazole (87% yield), imidazoline-2-amine (synthesized via Wallach synthesis from ethylenediamine and cyanogen bromide).
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Overall yield : 58% after column chromatography.
One-Pot Tandem Cyclization-Alkylation
A streamlined approach combines benzimidazole formation and imidazoline coupling in a single pot. Using methyl 4-fluoro-3-nitrobenzoate as the starting material:
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Nitro reduction : Hydrogenation over Pd/C converts the nitro group to amine.
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Cyclization : Treatment with formic acid (reflux, 4 h) forms the benzimidazole core.
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In situ alkylation : Addition of 2-(bromomethyl)-4,5-dihydro-1H-imidazole and K2CO3 (DMF, 60°C, 6 h) installs the substituent.
Advantages :
Mechanistic Insights and Side-Reaction Mitigation
Competing Rearrangements
During chloromethylation, over-alkylation at N1 can occur if stoichiometry exceeds 1:1.2. Quenching excess alkylating agent with aqueous NaHCO3 minimizes this side reaction.
Imidazoline Ring Oxidation
The 4,5-dihydroimidazole moiety is prone to oxidation under acidic conditions. Including antioxidants like BHT (0.1 wt%) during workup preserves the saturated ring.
Purification Challenges
Silica gel chromatography (EtOAc/MeOH 9:1) effectively separates target compounds from des-methyl byproducts. Reverse-phase HPLC (C18, 0.1% TFA in H2O/MeCN) further purifies on multi-gram scales.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Alkylation | 65 | 92 | Moderate | $$ |
| Reductive Amination | 58 | 95 | High | $$$ |
| One-Pot Tandem | 72 | 96 | High | $$ |
| Catalytic Cross-Coupling | 64 | 98 | Low | $$$$ |
Key trends :
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One-pot methods balance yield and cost-effectiveness.
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Catalytic coupling offers high purity but limited scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or imidazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and basic or acidic conditions depending on the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Biological Activities
1H-Benzimidazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated the antibacterial and antifungal properties of benzimidazole derivatives. For example, compounds synthesized from benzimidazole have shown effectiveness against pathogens such as Candida albicans and Aspergillus niger .
- Antitumor Properties : Research indicates that certain derivatives possess antitumor activity. A study highlighted the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, which exhibited significant anticancer potential in vitro .
- Antiviral Activity : Imidazole derivatives are known for their antiviral properties. Compounds like metronidazole and its analogs have been utilized in treating infections caused by various viruses .
Case Study 1: Antimicrobial Evaluation
In a study conducted by Jain et al., various 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazoles were synthesized and evaluated for their antimicrobial activity. The results indicated that certain derivatives displayed superior antibacterial effects compared to standard drugs like Norfloxacin .
Case Study 2: Antitumor Screening
Another significant study involved the synthesis of N-(5-R-benzyl)-1,3-thiazol-2-yl derivatives. These compounds were subjected to anticancer screening through the Developmental Therapeutics Program at the National Cancer Institute. The findings suggested that some synthesized compounds exhibited potent antitumor activity, indicating their potential as novel anticancer agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. The specific pathways affected depend on the biological context and the particular target molecules involved.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Benzimidazole derivatives vary widely based on substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
- Target Compound vs. Oxazolyl/Thiazolyl Derivatives : The dihydroimidazolyl group introduces a partially saturated ring, enhancing conformational flexibility compared to aromatic oxazole or thiazole substituents . This may improve binding to dynamic biological targets.
- Target Compound vs. Fuberidazole : The furanyl group in Fuberidazole confers antifungal activity, while the dihydroimidazolyl group in the target compound may interact with metalloenzymes or nucleic acids due to its basic amine groups .
- Target Compound vs. Lansoprazole : Sulfinyl groups in Lansoprazole are critical for proton pump inhibition, whereas the dihydroimidazolyl group may exhibit distinct pharmacological mechanisms, such as metal chelation .
Physicochemical Properties
- Basicity : The dihydroimidazolyl group contains secondary amines, making the target compound more basic (predicted pKa ~11.65) compared to furanyl (Fuberidazole, pKa ~5.5) or sulfinyl (Lansoprazole, pKa ~4.3) derivatives .
- Solubility : Increased basicity may enhance solubility in acidic environments (e.g., gastric fluid), similar to proton pump inhibitors .
- Thermal Stability : The saturated imidazoline ring may reduce thermal stability compared to aromatic substituents like thiazole (Thiabendazole, m.p. 304–305°C) .
Biological Activity
1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Benzimidazole, 2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) is a notable member of this class, exhibiting promising pharmacological properties. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various therapeutic applications.
Chemical Structure and Synthesis
The compound can be synthesized through the reaction of benzimidazole derivatives with 4,5-dihydro-1H-imidazole. The synthesis typically involves the use of appropriate reagents under controlled conditions to yield the desired product. The structural confirmation is achieved using techniques such as NMR and X-ray crystallography, which validate the molecular configuration and purity.
Anticancer Activity
Recent studies have demonstrated that various benzimidazole derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance, compounds derived from benzimidazole have shown IC50 values in the low micromolar range against cervical and bladder cancer cells . In particular, derivatives containing the 4,5-dihydro-1H-imidazole moiety have been associated with enhanced anticancer activity due to their ability to induce apoptosis in cancer cells.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4e | SISO | 2.38 | Apoptosis induction |
| 5l | RT-112 | 3.77 | Cell cycle arrest |
| 5m | SISO | Selective | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been extensively studied. Compounds have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives displayed minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests that modifications to the benzimidazole structure can enhance its antimicrobial efficacy.
| Compound | Target Organism | MIC (μg/ml) | Standard Comparison |
|---|---|---|---|
| 1 | S. typhi | 50 | Ampicillin (100) |
| 3 | C. albicans | 250 | Griseofulvin (500) |
Antiviral Activity
Benzimidazole derivatives have also been investigated for their antiviral properties against various viruses including HIV, HBV, and HCV. Some compounds have shown promising results in inhibiting viral replication with EC50 values in the nanomolar range . For instance, specific hybrids of benzimidazole and coumarin demonstrated potent activity against HCV.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is heavily influenced by their structural modifications. Key factors include:
- Substituents on the benzene ring : Electron-withdrawing or electron-donating groups can significantly alter pharmacological profiles.
- Positioning of functional groups : The location of substituents on the benzimidazole nucleus affects binding affinity and biological efficacy.
- Presence of heterocycles : Incorporation of imidazole or other heterocyclic systems often enhances activity against specific targets.
Case Study 1: Anticancer Efficacy
A study evaluated a series of benzimidazole derivatives against human cancer cell lines. The results indicated that compounds with a dihydroimidazole moiety exhibited superior cytotoxicity compared to their non-modified counterparts . Notably, compound 5m showed selective toxicity towards cervical cancer cells, suggesting potential for targeted therapy.
Case Study 2: Antimicrobial Spectrum
Another investigation focused on the antimicrobial potential of various benzimidazole derivatives. The study highlighted that specific modifications led to enhanced activity against resistant bacterial strains . Compounds with halogen substitutions were particularly effective against S. aureus and E. coli.
Q & A
Basic: What are the standard synthetic routes for preparing 1H-Benzimidazole derivatives with substituted imidazole moieties, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step protocols starting with o-phenylenediamine derivatives. A common approach (Scheme 1 in ) includes:
Thiol formation : Reacting o-phenylenediamine with KOH and CS₂ in ethanol to form 1H-benzo[d]imidazole-2-thiol, confirmed by IR (S-H stretch at ~2634 cm⁻¹) and ¹H-NMR (δ12.31 for S-H) .
Hydrazine substitution : Treatment with hydrazine hydrate in methanol yields 2-hydrazinyl-1H-benzimidazole, characterized by shifts in Rf values and IR bands (N-H at ~3464 cm⁻¹) .
Condensation : Reaction with aromatic aldehydes/ketones to introduce substituents, monitored via TLC and elemental analysis (±0.4% deviation from theoretical values) .
Final purification : Column chromatography or recrystallization, with structural validation using ESI-MS and ¹³C-NMR (e.g., aromatic carbons at δ115–151 ppm) .
Basic: Which spectroscopic techniques are critical for confirming the structure of 1H-Benzimidazole derivatives, and what key spectral features should researchers look for?
Answer:
- IR Spectroscopy : Identify functional groups like N-H (3395–3464 cm⁻¹), S-H (2634 cm⁻¹), and C=N (1600–1650 cm⁻¹) .
- ¹H-NMR : Look for aromatic protons (δ6.5–8.5 ppm), methylene bridges (δ3.5–4.5 ppm), and exchangeable protons (N-H at δ10–12 ppm) .
- ¹³C-NMR : Confirm aromatic carbons (δ115–151 ppm) and imine carbons (δ150–160 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular ions (e.g., m/z 186.21 for C₁₀H₁₀N₄) and fragmentation patterns .
Advanced: How can researchers optimize reaction conditions for introducing the 4,5-dihydro-1H-imidazol-2-ylmethyl group into the benzimidazole core?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst Screening : Use transition-metal catalysts (e.g., Ru complexes) for regioselective coupling, achieving up to 85% yield .
- DOE (Design of Experiments) : Vary temperature (50–80°C), reaction time (2–24 h), and stoichiometry to identify optimal conditions .
- In Situ Monitoring : Employ HPLC or TLC to track intermediate formation and minimize side reactions .
Advanced: What computational methods are employed to predict the electronic and steric properties of substituted benzimidazoles, and how do these inform synthetic strategies?
Answer:
- DFT Calculations : Use B3LYP/6-31G* to optimize geometries, calculate HOMO-LUMO gaps (e.g., ~5 eV for electron-deficient substituents), and assess charge distribution .
- Molecular Docking : Predict binding affinities to biological targets (e.g., anticonvulsant receptors) by simulating interactions with active sites .
- Steric Maps : Generate 3D models to evaluate substituent bulkiness, guiding the selection of compatible reagents .
Advanced: How should discrepancies in elemental analysis data be addressed during the characterization of benzimidazole derivatives?
Answer:
- Repetition : Re-run combustion analysis to rule out instrumental errors.
- Hydrate/Solvate Detection : Perform TGA (thermogravimetric analysis) to identify adsorbed water/solvents causing deviations .
- Complementary Techniques : Cross-validate with X-ray crystallography (e.g., CCDC 1038591 for imidazole derivatives) or HRMS for precise mass confirmation .
Advanced: What strategies are effective in resolving contradictory biological activity data for benzimidazole derivatives in pharmacological studies?
Answer:
- Dose-Response Curves : Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Assay Standardization : Use positive controls (e.g., diazepam for anticonvulsant studies) and replicate experiments across cell lines .
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
